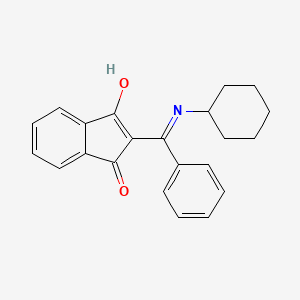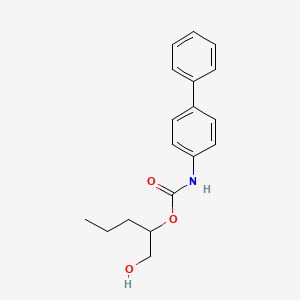
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol It is known for its unique structure, which includes a carbamate group attached to a biphenyl moiety and a hydroxypentyl chain
Méthodes De Préparation
The synthesis of 1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate typically involves the reaction of 1-hydroxypentan-2-ylamine with 4-phenylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate bond. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate can be compared with other carbamate compounds, such as:
1-hydroxypentan-2-yl N-phenylcarbamate: This compound lacks the biphenyl moiety, which may result in different biological activities and binding affinities.
1-hydroxypentan-2-yl N-(4-methylphenyl)carbamate: The presence of a methyl group instead of a phenyl group can alter the compound’s chemical properties and reactivity.
1-hydroxypentan-2-yl N-(4-chlorophenyl)carbamate:
This compound stands out due to its unique combination of a hydroxypentyl chain, a carbamate group, and a biphenyl moiety, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
6624-96-0 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C18H21NO3/c1-2-6-17(13-20)22-18(21)19-16-11-9-15(10-12-16)14-7-4-3-5-8-14/h3-5,7-12,17,20H,2,6,13H2,1H3,(H,19,21) |
Clé InChI |
SAPFNJHQPGCWMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

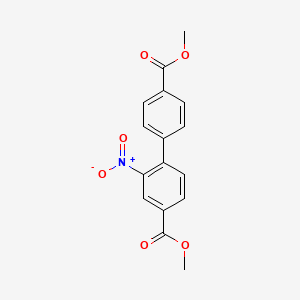
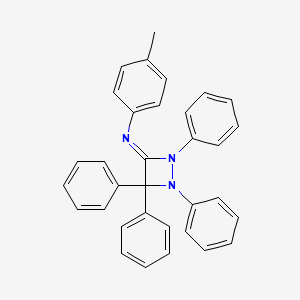
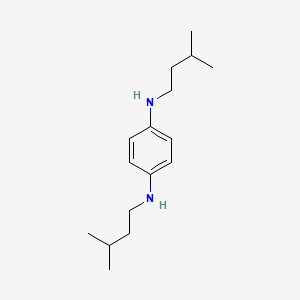

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
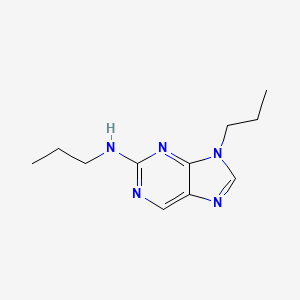
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
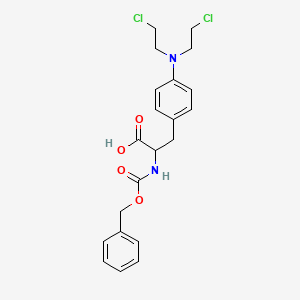
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
